An In-depth Technical Guide to (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid, CAS Number 1028749-31-6, a pivotal reagent in contemporary medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the synthesis, characterization, and application of this versatile building block, with a focus on the scientific principles that underpin its utility.
Introduction: The Rising Prominence of Pyridylboronic Acids in Medicinal Chemistry
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. Boronic acids, in turn, have emerged from being perceived as niche reagents to indispensable tools in organic synthesis, a shift largely catalyzed by the advent of palladium-catalyzed cross-coupling reactions. The fusion of these two entities in the form of pyridylboronic acids has created a powerful class of building blocks for the construction of complex molecular architectures.
(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid, in particular, offers a unique combination of a lipophilic cyclopropylmethoxy group and a synthetically versatile boronic acid moiety on a pyridine core. This substitution pattern is of significant interest in drug discovery for its potential to modulate pharmacokinetic and pharmacodynamic properties. The boronic acid group itself is generally stable, exhibits low toxicity, and upon degradation, typically yields boric acid, a naturally occurring and readily cleared compound.[1] This favorable toxicological profile further enhances its appeal for pharmaceutical applications.[2] The groundbreaking success of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, has solidified the importance of this functional group in modern therapeutics, paving the way for broader exploration of novel boronic acid derivatives.[2]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid is fundamental to its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 1028749-31-6 | [3] |
| Molecular Formula | C₉H₁₂BNO₃ | [3] |
| Molecular Weight | 193.01 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from typical appearance of boronic acids |
| Purity | Typically ≥95% | [3] |
Spectroscopic Data:
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is a critical tool for structural confirmation. The expected signals for (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid would include characteristic peaks for the pyridyl protons, the methylene protons of the cyclopropylmethoxy group, and the methine and methylene protons of the cyclopropyl ring. The B(OH)₂ protons are often broad and may exchange with solvent, making them difficult to observe.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton. Distinct signals are expected for the five carbons of the pyridine ring, the methylene carbon of the ether linkage, and the methine and methylene carbons of the cyclopropyl group. The carbon attached to the boron atom will also have a characteristic chemical shift.[4][5]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak would correspond to the molecular weight of 193.01.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid (typically a broad band), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the ether linkage.[6][7]
Synthesis and Purification: A Representative Protocol
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target boronic acid.
Step-by-Step Methodology:
-
Starting Material: The synthesis commences with 5-bromo-2-(cyclopropylmethoxy)pyridine. This precursor can be synthesized via a Williamson ether synthesis between 5-bromo-2-hydroxypyridine and (bromomethyl)cyclopropane.
-
Lithium-Halogen Exchange: The bromopyridine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise. The n-BuLi acts as a strong base, selectively abstracting the bromine atom to form a lithiated pyridyl intermediate. The low temperature is crucial to prevent side reactions.
-
Borylation: Triisopropyl borate is then added to the reaction mixture. The highly nucleophilic lithiated pyridine attacks the electrophilic boron atom of the borate ester.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid. This hydrolyzes the borate ester to the desired boronic acid.
-
Purification: The crude product is then purified. This can often be achieved by crystallization from a suitable solvent system. If further purification is required, column chromatography on silica gel can be employed.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, all glassware must be dried, and solvents must be anhydrous to prevent quenching of the lithiated intermediate.
-
Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the organolithium intermediate with oxygen.
-
Low Temperature: The lithium-halogen exchange is highly exothermic, and low temperatures are necessary to control the reaction rate and prevent decomposition of the thermally sensitive lithiated pyridine.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most significant application of (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[8] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[9]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Steps of the Catalytic Cycle:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (R¹-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) complex couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst.
An Illustrative Protocol for a Suzuki-Miyaura Coupling:
The following is a general protocol for the coupling of (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid with an aryl bromide.
-
Reaction Setup: To a reaction vessel is added the aryl bromide (1.0 equivalent), (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 1-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: A suitable solvent system, such as a mixture of dioxane and water or toluene and water, is added. The aqueous phase is often necessary to facilitate the transmetalation step.
-
Degassing: The reaction mixture is thoroughly degassed by bubbling an inert gas through the solution or by several freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The mixture is heated to a temperature typically between 80-110 °C and stirred until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or crystallization.
Safety, Handling, and Storage
As a responsible scientist, proper handling and storage of all chemical reagents are paramount. While (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid is not considered acutely toxic, it is classified as an irritant.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][10]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[10] Avoid creating dust.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[11]
-
Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines. While this often does not impede their reactivity in cross-coupling reactions, it is best practice to store them in a desiccator.
Conclusion
(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique structural features and its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction make it an important tool for the synthesis of novel and complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of new medicines.
References
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ChemUniverse. (6-(cyclopropylmethoxy)pyridin-3-yl)boronic acid. Retrieved from [Link]
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ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Retrieved from [Link]
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da Silva, F. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
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ResearchGate. 13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and detected coupling constants in spectra of 1-3. Retrieved from [Link]
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ResearchGate. NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. Retrieved from [Link]
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MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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ResearchGate. The IR spectrum of 7. Retrieved from [Link]
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Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
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ResearchGate. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]
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Royal Society of Chemistry. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]
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ChemBK. Puridin-3-yl-boronicacid. Retrieved from [Link]
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